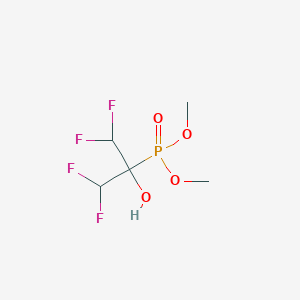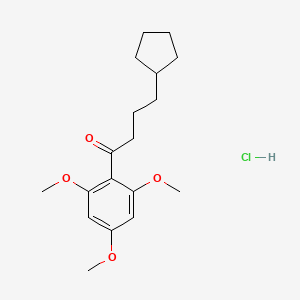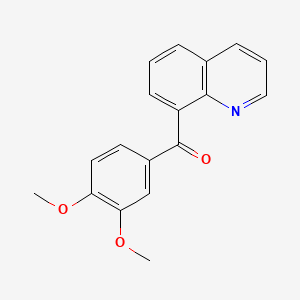
8-(3,4-Dimethoxybenzoyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,4-Dimethoxybenzoyl)quinoline is a compound belonging to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinolines are nitrogen-based heterocyclic aromatic compounds that have been extensively studied for their potential therapeutic properties. The specific structure of this compound includes a quinoline core with a 3,4-dimethoxybenzoyl group attached, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(3,4-Dimethoxybenzoyl)quinoline typically involves the reaction of 3,4-dimethoxybenzoyl chloride with quinoline in the presence of a base. Common bases used in this reaction include pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their environmental benefits and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 8-(3,4-Dimethoxybenzoyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinoline ring can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
8-(3,4-Dimethoxybenzoyl)quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including malaria and tuberculosis.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 8-(3,4-Dimethoxybenzoyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death, making these compounds effective against cancer cells and pathogens .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Chloroquine: A well-known antimalarial drug.
Primaquine: Used in the treatment of malaria.
Uniqueness: 8-(3,4-Dimethoxybenzoyl)quinoline stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the 3,4-dimethoxybenzoyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C18H15NO3 |
|---|---|
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
(3,4-dimethoxyphenyl)-quinolin-8-ylmethanone |
InChI |
InChI=1S/C18H15NO3/c1-21-15-9-8-13(11-16(15)22-2)18(20)14-7-3-5-12-6-4-10-19-17(12)14/h3-11H,1-2H3 |
InChI-Schlüssel |
UUQAXBPIOCLTLZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC3=C2N=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


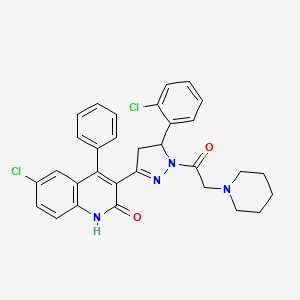
![(Z)-S-((4-Methyl-9-(((trifluoromethyl)sulfonyl)oxy)-2,3,6,7-tetrahydrobenzo[b]oxonin-2-yl)methyl) ethanethioate](/img/structure/B14113403.png)
![3-(3-methylphenyl)-1-[2-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113411.png)
![4-[(4-Aminobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B14113414.png)
![2-(Dipropylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B14113419.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/structure/B14113421.png)
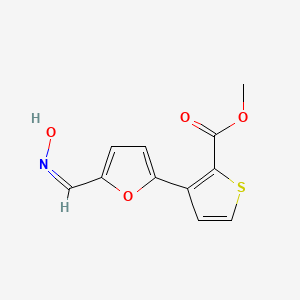


![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14113456.png)
![2-[[5-(1,3-Benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14113463.png)
![Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14113475.png)
